Ezetimibe glucuronide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
| Record name | ezetimibe-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-57-8 | |
| Record name | Ezetimibe glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ezetimibe-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZETIMIBE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetics and Disposition of Ezetimibe Glucuronide
Absorption and First-Pass Metabolism of Ezetimibe (B1671841) to Ezetimibe-Glucuronide
Sites of Glucuronidation: Intestine and Liver
The primary pathway for the metabolism of ezetimibe is glucuronidation of its 4-hydroxyphenyl group. nih.gov This process is primarily carried out in two main locations: the small intestine and the liver. nih.govdovepress.comfrontiersin.orgoup.com The enzymes responsible for this conjugation reaction are the uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) isoenzymes, specifically UGT1A1, UGT1A3, and to a lesser extent, UGT2B15. drugbank.comfrontiersin.orgfda.gov This metabolic conversion happens rapidly after oral intake. oup.comclevelandclinicmeded.com
Contribution of Intestinal Metabolism to Overall Glucuronide Formation
The intestine plays a crucial role in the initial and extensive glucuronidation of ezetimibe. oup.commdpi.com A significant portion of the orally administered ezetimibe is metabolized directly within the intestinal wall during absorption. frontiersin.orgmdpi.com This extensive intestinal first-pass metabolism is a key reason for the high circulating levels of ezetimibe-glucuronide. mdpi.com The glucuronide metabolite is then transported back to the intestine, its primary site of action, via the bile. oup.comclevelandclinicmeded.com Research indicates that the intestine is the major metabolic organ for ezetimibe in vivo, where most of the drug is converted to its glucuronide form. mdpi.com
Systemic Circulation and Plasma Dynamics of Ezetimibe-Glucuronide
Once formed, ezetimibe-glucuronide enters the systemic circulation, where it is the predominant component of the total ezetimibe concentration. tga.gov.audrugbank.comfrontiersin.org Both ezetimibe and its glucuronide are highly bound to human plasma proteins. drugbank.com
Plasma Concentration-Time Profiles and Multiple Peaks
The plasma concentration-time profiles of both ezetimibe and ezetimibe-glucuronide are characterized by the appearance of multiple peaks. dovepress.comdrugbank.comfrontiersin.org This phenomenon is a hallmark of enterohepatic recirculation. drugbank.comfrontiersin.org Following a single oral dose, peak plasma concentrations (Cmax) of ezetimibe-glucuronide are typically reached within 1 to 2 hours. tga.gov.aunih.govfrontiersin.org In contrast, the parent drug, ezetimibe, reaches its peak concentration between 4 and 12 hours. tga.gov.aunih.govfrontiersin.org The estimated terminal half-life for both ezetimibe and ezetimibe-glucuronide is approximately 22 hours. nih.govnih.govdrugbank.com
| Pharmacokinetic Parameter | Ezetimibe | Ezetimibe-Glucuronide | Total Ezetimibe |
| Time to Peak Plasma Concentration (Tmax) | 4-12 hours tga.gov.aunih.govfrontiersin.org | 1-2 hours tga.gov.aunih.govfrontiersin.org | 1-2 hours nih.gov |
| Percentage of Total Drug in Plasma | 10-20% tga.gov.aunih.gov | 80-90% tga.gov.aunih.govdrugbank.com | ~93% tga.gov.audrugbank.com |
| Plasma Protein Binding | 99.5-99.8% drugbank.com | 87.8-92.0% drugbank.com | 93.9-94.5% fda.gov |
| Elimination Half-life (t½) | ~22 hours nih.govnih.govdrugbank.com | ~22 hours nih.govnih.govdrugbank.com | ~22 hours nih.gov |
Enterohepatic Recirculation of Ezetimibe-Glucuronide
The prolonged half-life and multiple peaks observed in the plasma concentration profiles of ezetimibe and its glucuronide are due to significant enterohepatic recirculation. nih.govtga.gov.audovepress.comfrontiersin.org This process involves the secretion of the drug and its metabolite into the bile, followed by their reabsorption from the intestine. dovepress.comfrontiersin.orgdroracle.airesearchgate.net This recycling mechanism effectively delivers the active compounds back to their site of action in the small intestine, enhancing the duration of their cholesterol-lowering effect. oup.comclevelandclinicmeded.com
After its formation in the intestine and liver, ezetimibe-glucuronide is secreted into the bile. dovepress.comfrontiersin.orgelsevier.es This biliary secretion is a critical step in the enterohepatic cycling process. frontiersin.orgnih.gov The transporter protein ABCC2 is involved in the secretion of ezetimibe-glucuronide from the liver into the bile. frontiersin.org Once in the intestinal lumen, a portion of the ezetimibe-glucuronide can be hydrolyzed back to the parent ezetimibe by intestinal microflora, which is then reabsorbed into the systemic circulation. dovepress.comfrontiersin.orgresearchgate.net This cycle of biliary secretion and intestinal reabsorption contributes to the sustained plasma concentrations and long half-life of both ezetimibe and its active glucuronide metabolite. dovepress.comfrontiersin.org The ATP-binding cassette (ABC) transporters Abcc2, Abcc3, and Abcg2 have been shown to play a significant role in the complex enterohepatic circulation of ezetimibe-glucuronide. nih.gov
Transporter-Mediated Disposition of Ezetimibe-Glucuronide
The movement and distribution of ezetimibe-glucuronide throughout the body are heavily reliant on a series of specialized transporter proteins. These transporters are crucial for its absorption, distribution to the liver, and subsequent elimination, playing a key role in its enterohepatic circulation. nih.govpharmgkb.org
Hepatic Uptake Transporters: OATP1B1 and OATP2B1
The uptake of ezetimibe-glucuronide from the bloodstream into the liver is primarily mediated by Organic Anion Transporting Polypeptides (OATPs). researchgate.net Specifically, ezetimibe-glucuronide has been identified as a substrate for OATP1B1 and OATP2B1. pharmgkb.orgresearchgate.net In vitro studies have demonstrated that ezetimibe-glucuronide is significantly accumulated in cells expressing these transporters. researchgate.net The parent compound, ezetimibe, is a much less potent inhibitor of these transporters, highlighting the importance of the glucuronide metabolite in this process. researchgate.net The interaction with OATP1B1 is particularly significant, as genetic variations in the gene encoding this transporter (SLCO1B1) can influence the disposition of ezetimibe in the body. pharmgkb.org
Role of Transporters in Enterohepatic Circulation
The coordinated action of these uptake and efflux transporters is fundamental to the efficient enterohepatic circulation of ezetimibe-glucuronide. nih.govuni.lu After being taken up by the liver via OATP1B1 and OATP2B1, ezetimibe-glucuronide is secreted into the bile by ABCC2. frontiersin.orgresearchgate.net From the bile, it enters the small intestine where it can be hydrolyzed back to ezetimibe and reabsorbed, or it can be directly reabsorbed. frontiersin.org ABCC3 facilitates the return of ezetimibe-glucuronide from the liver to the systemic circulation, further contributing to its prolonged presence in the body. nih.gov The combined function of ABCC2, ABCC3, and ABCG2 has been shown to be crucial for this recycling process. nih.govuni.lu
Table 2: Transporters Involved in Ezetimibe-Glucuronide Disposition
| Transporter | Location | Function |
|---|---|---|
| OATP1B1 | Liver (Hepatocytes) | Hepatic uptake from blood frontiersin.orgpharmgkb.orgresearchgate.net |
| OATP2B1 | Liver (Hepatocytes), Intestine | Hepatic and intestinal uptake pharmgkb.orgresearchgate.net |
| ABCC2 (MRP2) | Liver (Canalicular membrane), Intestine | Biliary and intestinal efflux frontiersin.orgnih.govpharmgkb.orgnih.govnih.gov |
| ABCC3 (MRP3) | Liver (Basolateral membrane), Intestine | Efflux from liver to blood, intestinal efflux nih.govpharmgkb.orgnih.gov |
| ABCG2 (BCRP) | Liver, Intestine | Biliary and intestinal efflux nih.govpharmgkb.org |
Excretion Pathways and Major Metabolites
The elimination of ezetimibe and its metabolites from the body occurs through both fecal and urinary routes, with the majority being excreted in the feces. drugbank.comnih.govgeneesmiddeleninformatiebank.nl The primary metabolite found in plasma and urine is ezetimibe-glucuronide. drugbank.comnih.govfda.gov
Fecal Excretion of Ezetimibe and Ezetimibe-Glucuronide
The predominant route of elimination for ezetimibe and its derivatives is through the feces. drugbank.comnih.govoup.comgeneesmiddeleninformatiebank.nl Approximately 78% of an administered radiolabeled dose of ezetimibe is recovered in the feces. drugbank.comnih.govtga.gov.augeneesmiddeleninformatiebank.nlfda.gov The major component found in the feces is unchanged ezetimibe, accounting for about 69% of the administered dose. drugbank.comtga.gov.au This high recovery of the parent drug in the feces suggests that a significant portion is either not absorbed or is hydrolyzed back from ezetimibe-glucuronide that has been secreted into the bile. drugbank.com While ezetimibe-glucuronide is excreted in the feces, unchanged ezetimibe is the more abundant compound in this excretory pathway. drugbank.com
Table 3: Excretion of Ezetimibe and Ezetimibe-Glucuronide
| Excretion Route | Percentage of Administered Dose | Major Component |
|---|---|---|
| Feces | ~78% drugbank.comnih.govtga.gov.augeneesmiddeleninformatiebank.nlfda.gov | Ezetimibe (~69%) drugbank.comtga.gov.au |
| Urine | ~11% drugbank.comtga.gov.augeneesmiddeleninformatiebank.nlfda.gov | Ezetimibe-glucuronide (~9%) drugbank.comtga.gov.au |
Urinary Excretion of Ezetimibe-Glucuronide
The elimination of ezetimibe and its pharmacologically active metabolite, ezetimibe-glucuronide, occurs primarily through fecal excretion, with urinary excretion representing a secondary but significant pathway for the metabolite. researchgate.netnih.govnumberanalytics.com Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized in the small intestine and liver into ezetimibe-glucuronide. tga.gov.aufda.govtga.gov.au Both compounds undergo enterohepatic recirculation, which contributes to their long elimination half-life of approximately 22 hours. nih.govtga.gov.aufda.govnih.gov
Detailed research findings from studies involving radiolabeled ezetimibe have provided precise data on the extent of urinary excretion. In a study where healthy human subjects received a 20 mg oral dose of ¹⁴C-ezetimibe, approximately 11% of the administered radioactivity was recovered in the urine over a 10-day collection period. tga.gov.aufda.govtga.gov.audrugs.comdrugbank.comtexas.govpom.go.id The predominant compound excreted in the urine is ezetimibe-glucuronide, which accounted for about 9% of the total administered dose. tga.gov.aufda.govtga.gov.audrugs.comdrugbank.comdroracle.ai In contrast, the parent drug, ezetimibe, is the main component found in the feces, making up approximately 69% of the dose. tga.gov.autga.gov.audrugs.comdrugbank.com
The total recovery of the administered radioactivity is approximately 89%, with about 78% found in the feces and 11% in the urine. tga.gov.aufda.govtga.gov.audrugs.com This indicates that while the biliary-fecal route is the primary elimination pathway for ezetimibe, the kidneys play a role in clearing its glucuronidated metabolite from the body. fda.govtexas.gov
A study in healthy male volunteers who received a single 20 mg dose of [¹⁴C]ezetimibe provided further specifics on the urinary metabolites. researchgate.net In the pooled urine collected over 72 hours, ezetimibe-glucuronide was the predominant metabolite, with its renal clearance accounting for 9.0% of the administered dose. researchgate.net
The following tables summarize the key findings regarding the urinary excretion of ezetimibe-glucuronide.
Table 1: Recovery of Ezetimibe and Metabolites After a Single Oral Dose of [¹⁴C]Ezetimibe (20 mg) in Humans
| Excretion Route | Total Radioactivity Recovered (% of Administered Dose) | Major Component | % of Administered Dose |
| Urine | ~11% tga.gov.aufda.govtga.gov.audrugs.comdrugbank.comtexas.govpom.go.id | Ezetimibe-glucuronide | ~9% tga.gov.aufda.govtga.gov.audrugs.comdrugbank.comdroracle.ai |
| Feces | ~78% tga.gov.aufda.govtga.gov.audrugs.comdrugbank.comtexas.govpom.go.id | Ezetimibe | ~69% tga.gov.autga.gov.audrugs.comdrugbank.com |
Table 2: Detailed Urinary Excretion Profile from a Human Study
| Compound | Percentage of Dose in Urine (0-72h) | Reference |
| Ezetimibe-glucuronide | 9.0% | researchgate.net |
Metabolism and Enzymology of Ezetimibe Glucuronide Formation
Identification of UDP-Glucuronosyltransferase (UGT) Isoenzymes
Studies utilizing recombinant human UGTs have been instrumental in identifying the specific isoenzymes responsible for the glucuronidation of ezetimibe (B1671841). The major metabolite, a phenolic glucuronide of ezetimibe, is formed through the catalytic activity of several UGT isoenzymes. nih.gov
Research has identified UGT1A1 as a principal enzyme in the glucuronidation of ezetimibe. frontiersin.orgresearchgate.netnih.gov It plays a significant role in the formation of the pharmacologically active ezetimibe-glucuronide in both the intestine and the liver. researchgate.netnih.gov The extensive metabolism of ezetimibe in the intestinal wall during its first pass is largely attributed to the activity of UGT1A1. frontiersin.orgnih.gov
While the primary glucuronidation pathway leads to the phenolic metabolite, a minor benzylic glucuronide of ezetimibe has also been identified. The formation of this minor metabolite is exclusively catalyzed by the UGT2B7 isoenzyme. nih.govclinpgx.org
Enzyme Kinetics and Substrate Specificity of UGTs for Ezetimibe
The kinetics of ezetimibe glucuronide formation in human liver and intestinal microsomes follow the Michaelis-Menten model. This model describes the relationship between the substrate concentration and the rate of the enzymatic reaction, characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Microsomal System | Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint) (µL/min/mg) |
|---|---|---|---|
| Human Intestinal Microsomes | 1.33 ± 0.36 | 1.90 ± 0.08 | 1.43 ± 0.01 |
Data for the table was sourced from a study on species differences in ezetimibe glucuronidation. nih.govresearchgate.net
In Vitro Metabolism Studies Using Liver and Intestinal Microsomes
In vitro studies using human liver and intestinal microsomes have been crucial in elucidating the metabolic fate of ezetimibe. These studies have consistently shown that ezetimibe is rapidly and extensively metabolized to its glucuronide conjugate in both of these tissues. nih.govnih.gov The formation of ezetimibe-glucuronide is the major metabolic pathway observed in incubations with both human liver and jejunum (intestinal) microsomes when supplemented with the necessary cofactor, UDP-glucuronic acid (UDPGA). nih.gov
While both the liver and intestine are sites of ezetimibe glucuronidation, ex vivo studies suggest that the intestine is the primary site of metabolism for orally administered ezetimibe. nih.gov This extensive first-pass metabolism in the intestine, primarily mediated by UGT1A1, UGT1A3, and UGT2B15, results in the formation of the active ezetimibe-glucuronide before the parent drug reaches systemic circulation. frontiersin.orgresearchgate.net
Impact of Hepatic Impairment on Glucuronidation
Hepatic impairment has a significant effect on the glucuronidation of ezetimibe and the systemic exposure to both the parent drug and its active metabolite, ezetimibe-glucuronide. The liver is a primary site for the glucuronide conjugation of ezetimibe, a phase II metabolic reaction essential for its processing. fda.gov Consequently, dysfunction of the liver can lead to notable alterations in the pharmacokinetic profile of the drug.
Clinical studies have demonstrated a direct correlation between the severity of hepatic insufficiency and the extent of increase in plasma concentrations of ezetimibe and its glucuronide metabolite. fda.govnih.gov In individuals with mild hepatic insufficiency, classified by a Child-Pugh score of 5 to 6, the mean area under the curve (AUC) for total ezetimibe (ezetimibe + ezetimibe-glucuronide) is increased by approximately 1.7-fold following a single 10-mg dose when compared to healthy subjects. fda.gov This effect is more pronounced in patients with moderate to severe liver disease. fda.gov
Research has shown that in patients with moderate hepatic impairment (Child-Pugh score 7 to 9), the mean AUC for total ezetimibe and ezetimibe itself increased by approximately 3- to 4-fold and 5- to 6-fold, respectively. fda.gov Similar increases were observed in patients with severe hepatic impairment (Child-Pugh score 10 to 15). fda.gov A 14-day study involving daily administration of 10 mg of ezetimibe to patients with moderate hepatic insufficiency found that the mean AUC for total ezetimibe and ezetimibe was elevated by about 4-fold on both the first and last day of the study compared to healthy individuals. fda.gov
Table 1: Impact of Hepatic Impairment on Ezetimibe and Total Ezetimibe Exposure (AUC) Following a Single 10-mg Dose
| Degree of Hepatic Impairment (Child-Pugh Score) | Approximate Fold-Increase in Mean AUC for Total Ezetimibe | Approximate Fold-Increase in Mean AUC for Ezetimibe |
|---|---|---|
| Mild (5-6) | 1.7 | Not specified |
| Moderate (7-9) | 3-4 | 5-6 |
| Severe (10-15) | 3-4 | 5-6 |
Detailed Research Findings
Investigations into the mechanisms underlying these pharmacokinetic changes in the context of hepatic impairment have provided further insights. A study utilizing a rat model with chemically induced liver failure found that hepatic impairment led to a significant increase in the plasma exposure of both ezetimibe and its phenolic glucuronide. nih.govmdpi.commdpi.com The increased systemic exposure of the parent drug, ezetimibe, was primarily attributed to a decrease in hepatic glucuronide conjugation. nih.govmdpi.com
Interestingly, the study also revealed that the increased exposure to the ezetimibe-glucuronide metabolite was mainly linked to alterations in transporter activity. nih.govmdpi.commdpi.com In cases of liver injury, the accumulation of bile acids can inhibit the function of organic anion transporting polypeptides (OATPs). nih.govmdpi.com This inhibition of OATP-mediated uptake of ezetimibe-glucuronide into hepatocytes contributes to its increased plasma concentrations, particularly after oral administration. nih.govmdpi.commdpi.com While ezetimibe itself is not a significant substrate for these transporters, its active metabolite is, which explains the differential primary mechanisms for the increased exposure of the two compounds during hepatic dysfunction. nih.govmdpi.commdpi.com
While the small intestine is also a site of ezetimibe glucuronidation, studies in animal models of hepatic failure have indicated that intestinal metabolism of ezetimibe remains largely unchanged. nih.govmdpi.com This suggests that the altered pharmacokinetics observed in hepatic impairment are predominantly a consequence of reduced hepatic metabolic capacity and transporter function. nih.govmdpi.com The major drug-derived compounds found in plasma are ezetimibe and ezetimibe-glucuronide, with the glucuronide form accounting for approximately 80% to 90% of the total drug in circulation. fda.gov
Pharmacodynamics and Molecular Interactions of Ezetimibe Glucuronide
Mechanism of Action at the Niemann-Pick C1-Like 1 (NPC1L1) Protein
The primary molecular target for ezetimibe-glucuronide is the Niemann-Pick C1-Like 1 (NPC1L1) protein. ebmconsult.comjst.go.jpresearchgate.net This protein is a critical sterol transporter located on the brush border membrane of enterocytes in the small intestine and plays a pivotal role in the uptake of dietary and biliary cholesterol. drugbank.comebmconsult.comjst.go.jp
Binding Affinity and Potency of Ezetimibe-Glucuronide for NPC1L1
Ezetimibe-glucuronide demonstrates a high binding affinity for the NPC1L1 protein, which is considered to be greater than that of the parent ezetimibe (B1671841) compound. frontiersin.orgjst.go.jpresearchgate.net This enhanced affinity contributes to its superior potency in inhibiting cholesterol absorption. frontiersin.orgnih.gov The binding is specific to a single site on the NPC1L1 protein. pnas.org
Research has quantified the binding affinity, expressed as the dissociation constant (KD), across various species, highlighting the potent interaction between ezetimibe-glucuronide and NPC1L1. pnas.org The potency of ezetimibe-glucuronide has also been shown to be significantly higher than that of ezetimibe in in-vitro cholesterol uptake assays.
Binding Affinity of Ezetimibe-Glucuronide to NPC1L1
| Species | Dissociation Constant (KD) in nM |
|---|---|
| Human | 220 |
| Rhesus Monkey | 40 |
| Rat | 540 |
| Mouse | 12,000 |
Data sourced from studies on recombinant NPC1L1 expressed in HEK 293 cell membranes. pnas.org
Inhibitory Potency against NPC1L1-mediated Cholesterol Uptake
| Compound | Median Inhibitory Concentration (IC50) |
|---|---|
| Ezetimibe-Glucuronide | 682 nM |
Inhibition of Intestinal Cholesterol Uptake by Ezetimibe-Glucuronide
By binding to NPC1L1, ezetimibe-glucuronide effectively blocks the protein's function. ebmconsult.comjst.go.jp The primary mechanism of this inhibition is the prevention of the NPC1L1/cholesterol complex's internalization into the enterocyte. ebmconsult.com Specifically, the binding of ezetimibe-glucuronide to NPC1L1 inhibits its interaction with the clathrin/AP2 complex, a crucial component required for the endocytosis of NPC1L1. ebmconsult.comnih.govresearchgate.net This blockage of endocytosis into clathrin-coated vesicles prevents cholesterol from being brought into the intestinal cells. ebmconsult.comresearchgate.net As a result, cholesterol remains in the intestinal lumen and is subsequently excreted. jst.go.jpresearchgate.net This direct action at the intestinal brush border leads to a significant reduction in the absorption of both dietary and biliary cholesterol, with studies in hypercholesterolemic individuals showing an average inhibition of cholesterol absorption of 54%. jst.go.jpresearchgate.net
Cellular and Molecular Effects of Ezetimibe-Glucuronide
The therapeutic effect of ezetimibe-glucuronide is determined by its specific localization and its interactions with key cellular components within the intestine.
Localization within Enterocytes
Ezetimibe-glucuronide primarily localizes and acts at the brush border of the small intestine. drugbank.comnih.gov Following oral administration, ezetimibe is rapidly absorbed and conjugated to ezetimibe-glucuronide within the cells of the intestinal wall and the liver. nih.gov The compound is then subject to enterohepatic recirculation, where it is excreted in the bile and delivered back to the intestinal lumen. jst.go.jpresearchgate.netnih.gov This process ensures repeated delivery of the active metabolite to its site of action at the intestinal wall, prolonging its activity and limiting systemic exposure. frontiersin.orgjst.go.jpresearchgate.net Studies have detected the glucuronide metabolite concentrated in the brush border membrane, the predominant site for cholesterol uptake. nih.gov
Potential Modulation of Other Protein Complexes (e.g., CAV1–annexin (B1180172) 2)
While NPC1L1 is the unequivocally established primary target, some research suggests ezetimibe may also modulate other protein complexes involved in cholesterol transport. pnas.org One such complex is the caveolin-1 (B1176169) (CAV1)–annexin 2 heterocomplex. drugbank.comnih.govnih.gov Studies have proposed that ezetimibe can disrupt this complex, potentially through a direct interaction with CAV1, thereby contributing to the reduction in sterol absorption. nih.govnih.gov However, other research has indicated that a heterocomplex containing annexin 2 and caveolin-1 may not be essential for NPC1L1 function, as ezetimibe was equally effective in mice lacking the CAV1 protein. ahajournals.org Therefore, while the interaction with the CAV1-annexin 2 complex is a noted potential mechanism, the primary and most well-documented molecular interaction remains the inhibition of the NPC1L1-clathrin/AP2 endocytic pathway. ebmconsult.comnih.gov
Downstream Physiological Consequences of Cholesterol Absorption Inhibition
The targeted inhibition of cholesterol absorption in the intestine by ezetimibe-glucuronide initiates a cascade of physiological effects. By reducing the amount of cholesterol delivered from the intestine to the liver, hepatic cholesterol stores are depleted. nih.gov This reduction in liver cholesterol leads to a compensatory upregulation of LDL receptors on the surface of liver cells. nih.gov The increased number of LDL receptors enhances the clearance of cholesterol from the blood, resulting in a net decrease in plasma LDL-cholesterol levels, typically in the range of 18-20%. ebmconsult.comjst.go.jpnih.gov The body also responds with a compensatory increase in cholesterol synthesis, which underscores the complementary mechanism of action when combined with statins that inhibit cholesterol production. nih.gov
Impact on Hepatic Cholesterol Stores and LDL Production
Ezetimibe undergoes rapid and extensive metabolism in the intestinal wall and liver, where it is conjugated into its primary active metabolite, ezetimibe-glucuronide. drugbank.compharmgkb.orgnih.govtga.gov.aunih.govfrontiersin.orgfda.gov This biotransformation is crucial, as ezetimibe-glucuronide is a more potent inhibitor of cholesterol absorption than the parent compound. dovepress.commdpi.comresearchgate.net The primary molecular target for ezetimibe-glucuronide is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border of enterocytes in the small intestine. pharmgkb.orgtga.gov.aumyendoconsult.comebmconsult.comnih.gov
By binding with high affinity to the NPC1L1 protein, ezetimibe-glucuronide effectively blocks the internalization of the NPC1L1/cholesterol complex, thereby inhibiting the absorption of both dietary and biliary cholesterol from the intestinal lumen. myendoconsult.comebmconsult.comahajournals.org This action prevents cholesterol from being incorporated into chylomicrons within the enterocytes, which are responsible for transporting absorbed cholesterol to the liver. myendoconsult.comoup.com The direct consequence is a significant reduction in the amount of cholesterol delivered to the liver via chylomicron remnants. drugbank.comnih.govtga.gov.aunih.govmyendoconsult.comscispace.com
The diminished delivery of intestinal cholesterol leads to a depletion of cholesterol stores within hepatocytes. drugbank.comtga.gov.auoup.comscispace.com In response to this reduction in hepatic cholesterol, the liver initiates a compensatory mechanism characterized by the upregulation of hepatic LDL receptor expression. myendoconsult.comahajournals.orgresearchgate.net This increase in the number of LDL receptors on the surface of liver cells enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. tga.gov.aumyendoconsult.comresearchgate.net The combined effect of reduced cholesterol delivery and increased LDL clearance results in a decrease in the production of very-low-density lipoprotein (VLDL), a precursor to LDL, and ultimately lowers plasma LDL cholesterol levels. oup.comscispace.comresearchgate.net
Research has consistently demonstrated the significant impact of this mechanism. In clinical studies with hypercholesterolemic patients, ezetimibe has been shown to inhibit intestinal cholesterol absorption by an average of 54%. tga.gov.auebmconsult.comahajournals.orgoup.com This potent inhibition of absorption translates into clinically relevant reductions in plasma LDL cholesterol, typically in the range of 18-20%. ebmconsult.comahajournals.orgahajournals.org Ezetimibe-glucuronide and the parent drug undergo enterohepatic recirculation, a process where they are excreted in the bile and then reabsorbed in the intestine. frontiersin.orgoup.comoup.com This recycling mechanism ensures repeated delivery of the active compound to its site of action at the intestinal wall, prolonging its inhibitory effect on cholesterol absorption. oup.comoup.com
Data Tables
Table 1: Binding Affinity of Ezetimibe-Glucuronide to NPC1L1 Orthologs in Various Species
This table shows the dissociation constant (Kd), a measure of binding affinity, for ezetimibe-glucuronide to the NPC1L1 protein from different species. A lower Kd value indicates a higher binding affinity.
| Species | Kd (nM) | Citation |
| Human | 220 | nih.gov |
| Rhesus Monkey | 40 | nih.gov |
| Rat | 540 | nih.gov |
| Mouse | 12,000 | nih.gov |
Table 2: Effect of Ezetimibe Treatment on Cholesterol Absorption and Plasma Lipids in Humans
This table summarizes the findings from a 2-week clinical study in hypercholesterolemic patients, showing the percentage change from baseline after treatment.
| Parameter | Mean % Change from Baseline | Citation |
| Fractional Cholesterol Absorption | -54% | ahajournals.org |
| LDL Cholesterol | -20.4% | ahajournals.org |
| Total Cholesterol | -15.1% | ahajournals.org |
| Campesterol | -48% | ahajournals.org |
| Sitosterol | -41% | ahajournals.org |
Genetic Polymorphisms and Individual Variability in Ezetimibe Glucuronide Disposition
Polymorphisms in UDP-Glucuronosyltransferase (UGT) Genes
Ezetimibe (B1671841) undergoes extensive first-pass metabolism, where it is converted to ezetimibe-glucuronide. This conjugation is primarily mediated by UGT enzymes in the intestine and liver, with UGT1A1, UGT1A3, and UGT2B15 being the main isoforms involved. frontiersin.orgdrugbank.comresearchgate.net Genetic polymorphisms in these UGT genes, particularly UGT1A1, can alter enzyme activity and consequently affect the pharmacokinetics of ezetimibe and its glucuronide metabolite. nih.gov
The UGT1A1 gene is highly polymorphic, and several variant alleles are associated with reduced enzyme function. Among the most studied are UGT1A128* (c.-40_-39insTA) and UGT1A16* (c.211G>A). The UGT1A128* allele, characterized by an extra TA repeat in the promoter region, leads to reduced gene expression and lower UGT1A1 enzyme levels. core.ac.uk The UGT1A16* allele is a missense mutation common in East Asian populations.
Studies investigating the impact of these alleles on ezetimibe glucuronidation have yielded varied results. Research in healthy Korean subjects indicated that the UGT1A128* allele might influence ezetimibe's pharmacokinetics. nih.gov Specifically, individuals homozygous for the UGT1A128* allele showed significantly different Cmax (maximum plasma concentration) and AUC (area under the curve) for the parent drug, ezetimibe, compared to those with the wild-type genotype. nih.gov In contrast, the UGT1A16* allele did not appear to significantly affect the pharmacokinetics of ezetimibe in the same study. nih.gov However, other research using a humanized mouse model expressing the UGT1A128* allele suggested that ezetimibe's metabolism has a low dependency on UGT1A1-directed glucuronidation. nih.govcornell.edu
Genetic variations in UGT1A1 that decrease enzyme activity are expected to reduce the rate of ezetimibe's conversion to ezetimibe-glucuronide. A study involving healthy Korean volunteers grouped subjects based on their UGT1A1 genotype (1/1, 1/X, and X/X, where *X represents either the *6 or 28 allele). nih.gov While a significant difference was observed in the Cmax of unchanged ezetimibe, the study found no significant differences in other pharmacokinetic parameters for either ezetimibe or ezetimibe-glucuronide among the three genotype groups. nih.gov However, when analyzing the UGT1A128/28 genotype separately, it was associated with significant differences in the Cmax and AUC of the parent drug compared to the wild-type. nih.gov This suggests that individuals with reduced UGT1A1 function may have altered exposure to ezetimibe, which could indirectly influence the concentration profile of ezetimibe-glucuronide over time.
| UGT1A1 Genotype Group | Effect on Unchanged Ezetimibe | Effect on Ezetimibe-Glucuronide | Reference |
| 1/X or X/X (X = *6 or *28) | No significant difference in most pharmacokinetic parameters compared to wild-type (1/1). | No significant difference in pharmacokinetic parameters. | nih.gov |
| 28/28 | Significantly different Cmax and AUC(0-48) compared to wild-type. | Not specified as significantly different in the overall group analysis. | nih.gov |
| 6 allele carriers | Not found to significantly affect pharmacokinetics. | Not found to significantly affect pharmacokinetics. | nih.gov |
Polymorphisms in Organic Anion Transporting Polypeptide (OATP) Genes
The disposition of ezetimibe-glucuronide is significantly dependent on hepatic uptake transporters, particularly OATP1B1, which is encoded by the SLCO1B1 gene. researchgate.netnih.gov Ezetimibe-glucuronide, but not the parent compound, is a high-affinity substrate for OATP1B1. researchgate.netnih.gov This transporter facilitates the uptake of the metabolite from the portal circulation into hepatocytes, a critical step in its enterohepatic circulation. frontiersin.orgresearchgate.net
Genetic polymorphisms in the SLCO1B1 gene can lead to altered OATP1B1 function and have been shown to influence the pharmacokinetics of ezetimibe-glucuronide. nih.govpharmgkb.org Two common variants are SLCO1B11b* (c.388A>G, rs2306283) and SLCO1B15* (c.521T>C, rs4149056). The SLCO1B15* allele is associated with decreased transport activity. In-vitro experiments using cells expressing OATP1B1 variants demonstrated that the uptake of ezetimibe-glucuronide was reduced in cells expressing the OATP1B11b and OATP1B15 variants. researchgate.netnih.gov
The reduced function of OATP1B1 variants directly impacts the hepatic uptake of ezetimibe-glucuronide. nih.govnih.gov In-vivo studies in healthy volunteers have demonstrated the clinical relevance of these polymorphisms. A gene-dose-dependent effect was observed for the SLCO1B11b* allele, where carriers showed a decrease in the area under the curve (AUC) for the parent drug, ezetimibe, and a trend towards increased exposure to ezetimibe-glucuronide. researchgate.netnih.gov Specifically, fecal excretion of ezetimibe was lower, while renal excretion of the glucuronide was higher in homozygous carriers of the 1b allele. nih.gov Similarly, carriers of the SLCO1B15* variant also showed diminished fecal excretion. researchgate.netnih.gov This altered disposition reflects impaired hepatic uptake of ezetimibe-glucuronide from the blood, leading to reduced biliary excretion and a potential shift towards increased renal elimination. nih.govnih.gov
| SLCO1B1 Genotype | In Vitro Ezetimibe-Glucuronide Uptake | In Vivo Effect on Ezetimibe AUC | In Vivo Effect on Ezetimibe-Glucuronide AUC | Reference |
| 1b | Reduced | Gene-dose dependent decrease | Tendency for increase | researchgate.netnih.gov |
| 5 | Reduced | Diminished fecal excretion | Diminished fecal excretion | researchgate.netnih.gov |
| *15 (contains *5) | Not specified | Diminished fecal excretion | Not specified | researchgate.netnih.gov |
Polymorphisms in ATP-Binding Cassette (ABC) Transporter Genes (e.g., ABCC2, ABCC3, ABCG2)
The enterohepatic circulation of ezetimibe and ezetimibe-glucuronide involves efflux from hepatocytes into bile and from enterocytes back into the intestinal lumen. This process is mediated by several ABC transporters. pharmgkb.org The complex pharmacokinetic profile of ezetimibe is dependent on the coordinated function of ABCC2 (MRP2), ABCC3 (MRP3), and ABCG2 (BCRP). nih.govfrontiersin.orgmdpi.com
Ezetimibe-glucuronide has been identified as a substrate for ABCC2, which is located on the canalicular membrane of hepatocytes and the apical membrane of enterocytes, playing a key role in biliary excretion and intestinal efflux. frontiersin.orgnih.govnih.gov Studies in Mrp2-deficient rats and mice showed considerably increased plasma and liver concentrations of ezetimibe-glucuronide and significantly reduced biliary excretion, confirming the transporter's crucial role. nih.gov ABCC3 is found on the basolateral membrane of hepatocytes and enterocytes and is thought to mediate the efflux of the glucuronide metabolite back into the bloodstream. frontiersin.org ABCG2 is also involved in the disposition of ezetimibe. mdpi.com Polymorphisms in the genes encoding these transporters can therefore alter the efflux of ezetimibe-glucuronide, affecting its plasma concentrations and the efficiency of its enterohepatic recycling. For instance, upregulation of ABCC2 has been associated with a decrease in the plasma AUC of both ezetimibe and its glucuronide metabolite. mdpi.com While the direct impact of specific polymorphisms in ABCC2, ABCC3, and ABCG2 on ezetimibe-glucuronide disposition in humans is an area of ongoing research, their established role as transporters for the metabolite highlights their potential to contribute to inter-individual variability. pharmgkb.orgmdpi.com
Pharmacogenetic Implications for Inter-individual Variability in Response
Genetic variations in key proteins can significantly alter the pharmacokinetics of ezetimibe and ezetimibe-glucuronide, thereby influencing the extent of low-density lipoprotein cholesterol (LDL-C) reduction. These variations can lead to a spectrum of responses, from enhanced efficacy to diminished or non-response. The primary genes implicated in this variability include those encoding for UDP-glucuronosyltransferases (UGTs), the organic anion transporting polypeptide 1B1 (OATP1B1), and the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Ezetimibe is primarily metabolized via glucuronidation, a process mediated by several UGT enzymes, including UGT1A1, UGT1A3, and UGT2B15. pharmgkb.orgnih.gov Polymorphisms in these genes can potentially alter the rate of ezetimibe's conversion to ezetimibe-glucuronide.
One study investigated the effects of UGT1A1 polymorphisms, specifically the UGT1A16 and UGT1A128 alleles, on the pharmacokinetics of ezetimibe in a cohort of healthy Korean subjects. nih.gov While the UGT1A16 allele did not show a significant impact, the UGT1A128 allele was suggested to potentially affect ezetimibe's pharmacokinetic profile. nih.gov Subjects homozygous for the UGT1A1*28 allele showed significant differences in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of unchanged ezetimibe compared to the wild-type group. nih.gov However, a more recent study evaluating 49 variants in 22 pharmacogenes did not find a significant association of metabolizing enzyme variants, including those in UGT1A1, UGT1A3, and UGT2B15, with ezetimibe pharmacokinetic parameters. frontiersin.orgnih.gov This suggests that while UGT enzymes are crucial for ezetimibe metabolism, the impact of their genetic variations on the drug's pharmacokinetics may not be universally significant and might be influenced by other factors. frontiersin.org
Table 1: Impact of UGT1A1 Polymorphisms on Ezetimibe Pharmacokinetics
| Genetic Variant | Number of Subjects | Effect on Unchanged Ezetimibe | Effect on Ezetimibe-Glucuronide | Reference |
|---|---|---|---|---|
| UGT1A11/1 (Wild-type) | 22 | Baseline | No significant difference | nih.gov |
| UGT1A11/X (X = 6 or 28) | 14 | No significant difference | No significant difference | nih.gov |
The hepatic uptake of ezetimibe-glucuronide from the bloodstream is a critical step in its enterohepatic circulation and is mediated by the OATP1B1 transporter, encoded by the SLCO1B1 gene. nih.govresearchgate.net Genetic polymorphisms in SLCO1B1 have been shown to influence the disposition of ezetimibe. nih.govresearchgate.net
In-vitro studies have demonstrated that ezetimibe-glucuronide is a high-affinity substrate for OATP1B1. researchgate.net The uptake of ezetimibe-glucuronide was found to be reduced in cells expressing the OATP1B11b and OATP1B15 variants. nih.gov Clinical studies have corroborated these findings, showing a gene-dose-dependent decrease in the AUC of ezetimibe in individuals carrying the OATP1B11b allele. nih.gov Conversely, there was a trend towards increased exposure to ezetimibe-glucuronide in these individuals. nih.gov Another study in a Korean population investigated the OATP1B115 allele but did not find a statistically significant effect on the pharmacokinetics of either ezetimibe or ezetimibe-glucuronide. researchgate.net Despite the observed pharmacokinetic changes, studies have not consistently shown a significant influence of OATP1B1 polymorphisms on the LDL-C lowering effect of ezetimibe. nih.gov
Table 2: Influence of SLCO1B1 Polymorphisms on Ezetimibe and Ezetimibe-Glucuronide Pharmacokinetics
| Genetic Variant | Number of Subjects | Effect on Ezetimibe AUC | Effect on Ezetimibe-Glucuronide AUC | Reference |
|---|---|---|---|---|
| OATP1B11a/1a | 12 | 112 ± 66 ng·h/mL | 704 ± 296 ng·h/mL | nih.gov |
| OATP1B11a/1b | 8 | 88 ± 39 ng·h/mL | 878 ± 369 ng·h/mL | nih.gov |
| OATP1B11b/1b | 5 | 55 ± 18 ng·h/mL | 1059 ± 363 ng·h/mL | nih.gov |
| OATP1B11/1 | 31 | 103.4 ± 78.8 ng·h/mL | 359.3 ± 198.6 ng·h/mL | researchgate.net |
| OATP1B11/15 | 11 | 90.7 ± 31.6 ng·h/mL | 332.9 ± 128.7 ng·h/mL | researchgate.net |
The pharmacological target of ezetimibe is the NPC1L1 protein, which is crucial for intestinal cholesterol absorption. nih.govnih.gov Genetic variations in the NPC1L1 gene can therefore directly impact the drug's efficacy.
Research has shown a significant association between NPC1L1 haplotypes and the inter-individual variation in the plasma LDL-C response to ezetimibe treatment. nih.govnih.gov One study identified that individuals lacking the common NPC1L1 haplotype (1735C-25342A-27677T) experienced a significantly greater reduction in LDL-C compared to those with at least one copy of the haplotype (-35.9% vs. -23.6% reduction). nih.govnih.gov Another clinical trial investigating a novel cholesterol absorption inhibitor, hyzetimibe, which also targets NPC1L1, identified a single nucleotide polymorphism (g1679C > G) that had a significant impact on LDL-C reduction. frontiersin.org
These findings underscore the importance of the genetic makeup of the drug's target protein in determining the therapeutic outcome.
Table 3: Association of NPC1L1 Haplotype with LDL-C Response to Ezetimibe
| NPC1L1 Haplotype (1735C-25342A-27677T) | Number of Subjects | Mean LDL-C Reduction | Reference |
|---|---|---|---|
| At least one copy | 89 | -23.6 ± 1.6% | nih.gov |
Drug Drug Interactions Involving Ezetimibe Glucuronide
Interactions Affecting Ezetimibe-Glucuronide Formation
The formation of ezetimibe-glucuronide is a critical step in the metabolic activation of ezetimibe (B1671841). This process is mediated by a specific family of enzymes, and any substance that affects these enzymes can potentially alter the concentration and efficacy of ezetimibe-glucuronide.
Inhibition or Induction of UGT Enzymes
The primary metabolic pathway for ezetimibe is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov This process conjugates ezetimibe with glucuronic acid to form ezetimibe-glucuronide. In vitro studies using human liver and intestinal microsomes have identified several UGT isoforms responsible for this biotransformation. Specifically, UGT1A1, UGT1A3, and UGT2B15 are the main enzymes involved in the formation of the pharmacologically active phenolic glucuronide of ezetimibe (SCH 60663). dovepress.comnih.govpharmgkb.org A minor metabolite, a benzylic glucuronide (SCH 488128), is formed exclusively by UGT2B7. nih.gov
In one study, the UGT inhibitor zafirlukast (B1683622) was shown to inhibit the glucuronidation of ezetimibe in human liver microsomes, with an IC50 value of 16.41 ± 3.65 µM. researchgate.net While the clinical significance of this specific interaction is not fully established, it highlights the potential for UGT inhibitors to modulate ezetimibe metabolism.
Interactions Affecting Ezetimibe-Glucuronide Transport
The movement of ezetimibe-glucuronide into and out of the liver and intestines is a highly regulated process involving multiple transport proteins. Interactions at this level can significantly impact the enterohepatic circulation of the metabolite, thereby influencing its plasma concentration and duration of action.
Competition at Hepatic Uptake Transporters (OATPs)
Organic anion transporting polypeptides (OATPs) are crucial for the uptake of a wide range of compounds from the blood into the liver. Ezetimibe-glucuronide has been identified as a substrate for several hepatic uptake transporters, most notably OATP1B1 and, to a lesser extent, OATP2B1. pharmgkb.orgresearchgate.net In vitro studies have demonstrated that ezetimibe-glucuronide is a high-affinity substrate for OATP1B1. researchgate.net
Coadministration of drugs that are also substrates or inhibitors of these transporters can lead to competitive interactions. For example, cyclosporine, a potent inhibitor of OATP1B1, has been shown to significantly increase the exposure to ezetimibe. nih.gov Similarly, the antibiotic rifampin, another OATP1B1 inhibitor, when co-administered with ezetimibe, leads to higher serum levels of coproporphyrin I, an endogenous biomarker for OATP1B activity, indicating inhibition of the transporter. nih.gov
Ezetimibe-glucuronide itself can act as a potent inhibitor of OATPs. frontiersin.org In vitro experiments have shown that ezetimibe-glucuronide can inhibit the OATP1B1-mediated transport of other substances, such as coproporphyrins, with a low IC50 value, suggesting a strong inhibitory potential. nih.govresearchgate.net This indicates that ezetimibe-glucuronide could potentially affect the pharmacokinetics of other drugs that are substrates of OATP1B1.
Genetic variations (polymorphisms) in the gene encoding OATP1B1 (SLCO1B1) can also influence the transport of ezetimibe-glucuronide, although the impact on the drug's pharmacodynamic effects appears to be minimal. researchgate.net
Modulation of Efflux Transporters (ABCC2, ABCC3, ABCG2)
The enterohepatic circulation of ezetimibe-glucuronide, a key feature of its pharmacokinetics that contributes to its long half-life, is dependent on the coordinated action of several ATP-binding cassette (ABC) efflux transporters. nih.govnih.gov These transporters are responsible for moving ezetimibe-glucuronide from cells back into the bile or blood.
ABCC2 (MRP2) is located on the apical (canalicular) membrane of hepatocytes and the apical membrane of enterocytes, and it plays a role in effluxing ezetimibe-glucuronide into the bile and the intestinal lumen, respectively. frontiersin.orgnih.gov
ABCC3 (MRP3) is found on the basolateral membrane of hepatocytes and enterocytes and is involved in the efflux of ezetimibe-glucuronide back into the bloodstream. frontiersin.orgnih.gov
ABCG2 (BCRP) , another apical efflux transporter in the liver and intestine, also contributes to the transport of ezetimibe-glucuronide. frontiersin.orgnih.gov
Research using knockout mice has shown that the absence of these transporters leads to altered pharmacokinetics of ezetimibe-glucuronide. For instance, biliary excretion of the metabolite was significantly reduced in mice lacking Abcc2, Abcc3, or both Abcg2 and Abcc2. nih.gov This highlights the intricate and combined roles these transporters play in the efficient enterohepatic cycling of ezetimibe-glucuronide. nih.gov Therefore, drugs that modulate the function of these efflux transporters could potentially disrupt this cycle and alter the plasma levels of ezetimibe-glucuronide.
Lack of Significant Cytochrome P450 (CYP) System Involvement
A key characteristic of ezetimibe's metabolism is the minimal involvement of the cytochrome P450 (CYP) enzyme system. oup.comsvelic.senih.gov Ezetimibe undergoes negligible oxidative metabolism by CYP enzymes. oup.comsvelic.se This is a significant advantage as it greatly reduces the potential for drug-drug interactions with numerous medications that are metabolized by this pathway. oup.comnih.govoup.com
In vivo studies have confirmed that ezetimibe does not have a clinically significant effect on the pharmacokinetics of substrates for various CYP isoforms, including CYP1A2, CYP2D6, CYP2C8, CYP2C9, and CYP3A4. svelic.se Although some in vitro data suggested that ezetimibe could be an inhibitor of CYP3A4 and CYP2C8, follow-up studies in humans have not shown this to be clinically relevant. svelic.se
This lack of interaction with the CYP system means that ezetimibe can be co-administered with a wide range of drugs, including statins (which are often metabolized by CYP enzymes), without significant pharmacokinetic alterations. researchgate.netnih.gov This favorable drug-drug interaction profile is a notable feature of ezetimibe therapy. nih.govresearchgate.net
Animal Models and in Vitro Systems in Ezetimibe Glucuronide Research
Comparative Glucuronidation Rates Across Species
The rate of ezetimibe (B1671841) glucuronidation, a key step in its activation, varies significantly among different species. nih.govnih.gov This variation is primarily attributed to species-specific differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, which is the main enzyme responsible for ezetimibe glucuronidation in the liver and intestine. researchgate.net Understanding these differences is critical for the accurate interpretation and extrapolation of pharmacokinetic and pharmacodynamic data from animal models to humans. nih.govresearchgate.net
Studies utilizing intestinal microsomes have provided detailed insights into the species-specific kinetics of ezetimibe glucuronidation. nih.govnih.gov Intestinal microsomes are used because the intestine is a primary site of ezetimibe metabolism following oral administration. researchgate.net
Kinetic analyses have revealed significant differences in the maximum metabolic rate (Vmax) and intrinsic clearance (CLint) of ezetimibe glucuronidation among mice, rats, dogs, monkeys, and humans. nih.govresearchgate.net For instance, monkey intestinal microsomes exhibit the highest Vmax, while dog intestinal microsomes show the lowest. nih.govresearchgate.netnih.govdntb.gov.ua When comparing the metabolic rate at a specific substrate concentration (5 μM), mouse intestinal microsomes demonstrated the highest activity, which was 2.8-fold higher than that of dog intestinal microsomes, the slowest of the species tested. nih.govresearchgate.net
Here is a summary of the kinetic parameters for ezetimibe glucuronidation in intestinal microsomes across different species:
Interactive Table: Kinetic Parameters of Ezetimibe Glucuronidation in Intestinal Microsomes| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (Vmax/Km) (µL/min/mg) |
|---|---|---|---|
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Mouse | 2.23 ± 0.10 | --- | --- |
| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | --- |
| Dog | 1.19 ± 0.06 | --- | --- |
| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |
Data sourced from studies on intestinal microsomes. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net
The observed interspecies variability in ezetimibe glucuronidation has significant implications for translational research. nih.govresearchgate.net Since ezetimibe-glucuronide is more potent than the parent compound, differences in its formation rate can directly impact the pharmacodynamic and pharmacokinetic profiles observed in preclinical animal models. nih.govresearchgate.netresearchgate.net For example, the higher Vmax in monkeys compared to humans suggests that monkeys may exhibit a more rapid and extensive conversion of ezetimibe to its active metabolite. nih.govresearchgate.net
These species-specific metabolic differences must be carefully considered when selecting animal models for efficacy and safety studies, as well as when extrapolating dosage regimens from animals to humans. nih.govnih.gov Failure to account for these variations could lead to inaccurate predictions of clinical outcomes. nih.gov Furthermore, these differences can influence the interpretation of drug-drug interaction studies, as many of these animal models are used to predict such interactions in humans. nih.govresearchgate.net
In Vivo Animal Studies on Ezetimibe-Glucuronide Disposition and Efficacy
In vivo animal studies have been instrumental in elucidating the disposition and efficacy of ezetimibe and its glucuronide metabolite. These studies have confirmed the potent cholesterol-lowering effects of ezetimibe-glucuronide and have provided a deeper understanding of its complex pharmacokinetic behavior, including its enterohepatic circulation and tissue distribution. oup.comamazonaws.com
Ezetimibe has been shown to potently inhibit cholesterol absorption in various preclinical models, including hamsters and rats. oup.comnih.gov In cholesterol-fed hamsters, ezetimibe dose-dependently inhibited diet-induced hypercholesterolemia. oup.com Studies demonstrated that while ezetimibe did not affect the hydrolysis of cholesteryl esters or the absorption of the resulting fatty acids, it significantly inhibited the absorption of the free cholesterol released from this process by 92-96%. nih.govbohrium.com
In rats, ezetimibe also demonstrated potent inhibition of intestinal cholesterol absorption. nih.govnih.govbohrium.com It was found that ezetimibe-glucuronide is more potent than the parent drug in this regard. fda.gov This increased potency is attributed to the localization of the glucuronide in the brush border of the intestinal wall, where it effectively blocks cholesterol absorption. amazonaws.com Even in a rat model where exocrine pancreatic function was eliminated, ezetimibe effectively blocked the absorption of free cholesterol, highlighting its specific mechanism of action. nih.govbohrium.com
A key feature of ezetimibe's pharmacology is the extensive enterohepatic circulation of both the parent drug and its glucuronide metabolite. researchgate.netoup.comjst.go.jp This process ensures repeated delivery of the active compound to its site of action in the intestine, thereby prolonging its therapeutic effect and limiting systemic exposure. oup.comoup.com
Studies in rats and mice have been crucial in delineating the transporters involved in this process. After oral administration, ezetimibe is absorbed and rapidly glucuronidated in the enterocytes. researchgate.net The glucuronide is then transported back into the intestinal lumen or into the portal circulation. fda.gov In the liver, ezetimibe that reaches the systemic circulation is efficiently glucuronidated and secreted into the bile, returning to the intestine. amazonaws.com Research in mice has identified the roles of specific ATP-binding cassette (ABC) transporters, such as Abcc2, Abcc3, and Abcg2, in the enterohepatic cycling of ezetimibe-glucuronide. nih.gov Studies in mdr1a/b knockout mice, which lack P-glycoprotein, showed significantly increased serum concentrations of ezetimibe-glucuronide, indicating P-glycoprotein's role in its oral absorption. nih.gov
Tissue distribution studies in animal models, primarily rats, have provided insights into where ezetimibe and its glucuronide metabolite accumulate. fda.gov Following oral administration in rats, the highest concentrations of radioactivity from labeled ezetimibe were found in the gastrointestinal tract (small and large intestinal wall, stomach wall) and the liver. fda.gov This is consistent with its primary site of action and metabolism. oup.comamazonaws.com
Lower levels of radioactivity were also detected in other tissues such as the kidneys, spleen, lungs, and fat. fda.gov The volume of distribution after intravenous administration was large, indicating extensive tissue distribution. fda.gov However, due to the higher plasma concentration of the glucuronide conjugate, its distribution into tissues was relatively poor compared to the parent drug. fda.gov It is noteworthy that in female rats, the drug was observed to accumulate in the ovaries after repeated administration. fda.gov The distribution pattern along the intestinal tract showed the highest concentration of binding sites for ezetimibe-glucuronide in the proximal jejunum, which corresponds to the primary site of cholesterol absorption. pnas.org
In Vitro Models for Studying Ezetimibe-Glucuronide Transport and Metabolism
Microsomal Incubation Systems
Microsomal incubation systems are fundamental tools for investigating the metabolism of ezetimibe, particularly its conversion to ezetimibe-glucuronide. These systems utilize microsomes, which are vesicles formed from the endoplasmic reticulum of homogenized cells, primarily from the liver and intestine, as these are the main sites of ezetimibe glucuronidation. nih.govmdpi.com These preparations contain a high concentration of drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) responsible for conjugating ezetimibe. nih.govdrugbank.com
Studies have demonstrated that incubating ezetimibe with human liver and intestinal microsomes leads to the formation of ezetimibe-glucuronide. nih.govmdpi.com The primary UGT enzymes identified as responsible for this biotransformation are UGT1A1, UGT1A3, and UGT2B15. drugbank.comfda.gov Research has shown significant species differences in the rate of ezetimibe glucuronidation in intestinal microsomes. mdpi.comresearchgate.net
Kinetic studies using intestinal microsomes from various species have been performed to determine key enzyme kinetic parameters. researchgate.net The Michaelis-Menten model is often employed to analyze the data and calculate the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which provides an estimate of the intrinsic clearance (Vmax/Km) of the glucuronidation process. mdpi.com
Table 1: Kinetic Parameters of Ezetimibe Glucuronidation in Intestinal Microsomes of Various Species
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Monkey | 3.87 ± 0.22 | - | - |
| Rat | 2.40 ± 0.148 | - | - |
| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.01 |
| Dog | 1.19 ± 0.06 | - | - |
Data sourced from multiple studies. mdpi.com Note: "-" indicates data not available in the provided sources.
These in vitro metabolic studies using microsomes are crucial for understanding the first-pass metabolism of ezetimibe and predicting its metabolic fate in different species. mdpi.comnih.gov
Transporter-Expressing Cell Lines
To investigate the specific transporters involved in the movement of ezetimibe-glucuronide across cellular membranes, researchers utilize various transporter-expressing cell lines. These are cultured cells that have been genetically modified to express a particular transporter protein, allowing for the study of its specific interaction with the compound.
A key finding from these studies is that ezetimibe-glucuronide is a substrate for several ATP-binding cassette (ABC) transporters. nih.gov Specifically, it has been shown to be transported by Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 3 (MRP3), and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govuni.lu
One innovative model is a triple-transfected Madin-Darby canine kidney (MDCK) cell line expressing the organic anion-transporting polypeptide 1B1 (OATP1B1), UGT1A1, and MRP2. nih.govnih.gov This system allows for the sequential study of drug uptake, metabolism, and efflux. In these cells, ezetimibe is taken up, glucuronidated by UGT1A1, and the resulting ezetimibe-glucuronide is then effluxed by MRP2. nih.govnih.gov Experiments using these cells demonstrated significantly higher amounts of ezetimibe-glucuronide in the apical compartment, confirming it as a substrate for human MRP2. nih.govnih.gov
Other cell lines, such as HEK293 cells, have also been used to study the interaction of ezetimibe-glucuronide with specific transporters like OATP1B3. mdpi.com Studies with plasma membrane vesicles from Sf21 insect cells expressing ABCC2, ABCC3, and ABCG2 have also been instrumental in demonstrating that ezetimibe-glucuronide inhibits the transport mediated by these proteins in a dose-dependent manner. nih.govuni.lu
Table 2: Inhibition of Transporter-Mediated Transport by Ezetimibe-Glucuronide
| Transporter | Model System | Model Substrate | IC50 (µM) |
| ABCC2 (MRP2) | ABCC2-containing membrane vesicles | Estradiol-17β-glucuronide | 34.3 |
| ABCG2 (BCRP) | ABCG2-containing membrane vesicles | Methotrexate | 51.8 |
| ABCC3 (MRP3) | ABCC3-containing membrane vesicles | Estradiol-17β-glucuronide | - |
Data sourced from a study using membrane vesicles. uni.lu Note: "-" indicates data not available in the provided sources.
These cell-based assays are critical for dissecting the molecular mechanisms governing the transport of ezetimibe-glucuronide, which is essential for its enterohepatic circulation. nih.gov
Ussing Chamber Setups for Intestinal Transport
The Ussing chamber is a sophisticated in vitro technique used to study the transport of ions and molecules across intact epithelial tissues, such as intestinal segments. reprocell.com This setup allows for the investigation of vectorial transport, meaning the directional movement of a substance from one side of the tissue to the other (e.g., from the mucosal/apical side to the serosal/basolateral side). nih.gov
In the context of ezetimibe-glucuronide research, Ussing chambers are employed to study its transport across the intestinal epithelium. nih.govuni.lu Intestinal explants from animal models, such as wild-type and genetically modified mice (e.g., Abcc3-deficient mice), are mounted in the chamber. nih.govuni.lu This allows researchers to measure the transport of ezetimibe-glucuronide from the enterocyte to the basolateral side, mimicking its absorption into the bloodstream. uni.lu
A key study utilizing this technique demonstrated that the basolateral recovery of ezetimibe-glucuronide was significantly reduced in various intestinal segments of Abcc3-deficient mice compared to wild-type mice. nih.govuni.lu This provided direct evidence for the role of the Abcc3 transporter in the intestinal efflux of ezetimibe-glucuronide towards the blood. nih.govuni.lu
Table 3: Reduction in Basolateral Recovery of Ezetimibe-Glucuronide in Abcc3(-/-) Mouse Intestinal Tissue Compared to Wild-Type
| Intestinal Segment | Reduction in Recovery (%) |
| Duodenum | 2.2 |
| Jejunum | 23 |
| Ileum | 23 |
Data represents the significant reduction observed in Abcc3(-/-) mice. nih.govuni.lu
The Ussing chamber system is considered a gold standard for investigating mucosal drug transport and metabolism because it maintains the physiological balance of drug-metabolizing enzymes and transporters present in the intact tissue. reprocell.com
Advanced Research Methodologies for Ezetimibe Glucuronide Analysis
Quantitative Analysis of Ezetimibe (B1671841) and Ezetimibe-Glucuronide
The accurate measurement of ezetimibe and ezetimibe-glucuronide concentrations in biological samples is fundamental to pharmacokinetic research. Due to the extensive and rapid conversion of ezetimibe to its glucuronide form, methods that can simultaneously quantify both the parent drug and the metabolite are essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for the bioanalysis of ezetimibe and ezetimibe-glucuronide due to its high sensitivity, selectivity, and specificity. nih.govnih.gov Various LC-MS/MS methods have been developed and validated for their simultaneous determination in human plasma. nih.govmdpi.com These methods typically involve an extraction step to isolate the analytes from the complex plasma matrix, followed by chromatographic separation and mass spectrometric detection.
Sample preparation often employs solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govglobalresearchonline.net For instance, one method utilized SPE for analyte purification without requiring a hydrolysis step, which would cleave the glucuronide moiety. nih.gov Another approach used a salting-out assisted liquid-liquid extraction with acetonitrile. preprints.org Chromatographic separation is commonly achieved using a reversed-phase C18 or C8 column. nih.govmdpi.comglobalresearchonline.net
Detection by tandem mass spectrometry is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for both ezetimibe and ezetimibe-glucuronide, and operated in multiple reaction monitoring (MRM) mode for enhanced selectivity. nih.govpreprints.org The mass transitions monitored are specific to the parent and product ions of each analyte. For example, common transitions are m/z 408.4 → 271.0 for ezetimibe and m/z 584.5 → 271.0 for ezetimibe-glucuronide. nih.gov These methods demonstrate linearity over specific concentration ranges, ensuring accurate quantification for pharmacokinetic studies. nih.govmdpi.com
| Analyte | Extraction Method | Chromatographic Column | Mobile Phase Example | Mass Transition (m/z) | Linearity Range (ng/mL) | Source |
| Ezetimibe | Solid Phase Extraction (SPE) | Agilent Extend C18 | Acetonitrile-water (0.08% formic acid) (70:30, v/v) | 408.4→271.0 | 0.1-20 | nih.gov |
| Ezetimibe-Glucuronide | Solid Phase Extraction (SPE) | Agilent Extend C18 | Acetonitrile-water (0.08% formic acid) (70:30, v/v) | 584.5→271.0 | 0.5-200 | nih.gov |
| Ezetimibe | Salting-Out Assisted LLE | Zorbax XDB C8 | Acetonitrile and 0.5% acetic acid solution | Not Specified | 0.06–15 | mdpi.com |
| Ezetimibe-Glucuronide | Salting-Out Assisted LLE | Zorbax XDB C8 | Acetonitrile and 0.5% acetic acid solution | Not Specified | 0.6–150 | mdpi.com |
| Total Ezetimibe | Liquid-Liquid Extraction | Discovery C18 | Acetonitrile and 10mM Ammonium formate (B1220265) buffer (pH 4.0) | 408.40→271.0 | 4.00-400.00 | globalresearchonline.net |
Radiolabelled Ezetimibe Studies for Disposition and Metabolism
To delineate the absorption, metabolism, disposition, and excretion pathways of ezetimibe, studies utilizing radiolabeled compounds, most notably Carbon-14 ([¹⁴C]) ezetimibe, have been indispensable. nih.govresearchgate.net These studies provide a comprehensive overview of the fate of the drug and its metabolites in the body.
In a human study, healthy male volunteers received a single oral 20-mg dose of [¹⁴C]ezetimibe. nih.govresearchgate.net Following administration, it was observed that ezetimibe is rapidly absorbed and extensively metabolized to ezetimibe-glucuronide (also referred to as SCH 60663). nih.govresearchgate.net This glucuronide conjugate is the main circulating metabolite in plasma. nih.gov The plasma concentration-time profiles for both the parent drug and its glucuronide exhibit multiple peaks, which is a clear indicator of enterohepatic recirculation. nih.govfda.gov
Excretion analysis from these radiolabeled studies reveals the primary routes of elimination. Over a 240-hour collection period, approximately 78% of the administered radioactivity was recovered in the feces, while about 11% was found in the urine. nih.govtga.gov.au The major component in feces was unchanged ezetimibe, accounting for 69% of the dose, whereas ezetimibe-glucuronide was the primary component in urine, representing 9% of the dose. nih.govtga.gov.au The total recovery of radioactivity averaged around 89-93% of the administered dose. nih.govfda.govgeneesmiddeleninformatiebank.nl This distribution suggests that the biliary-fecal route is the predominant pathway for the elimination of ezetimibe and its metabolites. tga.gov.au
| Excretion Route | Percentage of Administered [¹⁴C]ezetimibe Dose | Major Component | Percentage of Administered Dose | Source |
| Feces | ~78% | Ezetimibe | 69% | nih.govtga.gov.au |
| Urine | ~11% | Ezetimibe-Glucuronide | 9% | nih.govtga.gov.au |
| Total Recovery | ~89% | nih.gov |
Population Pharmacokinetic (PPK) Modeling for Enterohepatic Recirculation
The erratic pharmacokinetic profile of ezetimibe, characterized by multiple peaks in plasma concentration, is attributed to extensive enterohepatic recirculation (EHC) of both the parent drug and its glucuronide metabolite. nih.govnih.gov Population pharmacokinetic (PPK) modeling is a powerful tool used to quantitatively describe and understand this complex process. nih.govresearchgate.net
PPK models have been developed to formally assess the magnitude, frequency, and variability of the EHC process. nih.gov One such model described the pharmacokinetics of total ezetimibe using a four-compartment structure that included a central compartment (blood and liver), a peripheral tissue compartment, a gastrointestinal (GI) compartment, and a distinct gallbladder (GB) compartment to represent the EHC loop. uoa.gr This model assumes that the gallbladder releases the drug at specific time intervals, often consistent with food intake, which simulates the intermittent nature of bile secretion. nih.govuoa.gr
Autoradiographic Analysis in Tissue Distribution Studies
Autoradiography is a specialized imaging technique used to visualize the distribution of radiolabeled compounds within tissues and organs at a microscopic level. qps.compharmaron.com In the research of ezetimibe, autoradiographic analysis of tissues from animals administered radiolabeled ezetimibe has provided critical insights into its site of action. oup.com
Studies in rats using ³H-ezetimibe and subsequent autoradiographic analysis of intestinal cross-sections have shown that drug-related material localizes specifically to the intestinal villi. oup.comdrugbank.com The analysis revealed that ezetimibe is distributed throughout the villi but is particularly concentrated at the villus tips. oup.comnih.gov This specific localization at the primary site of cholesterol absorption underscores the targeted mechanism of the drug. oup.comresearchgate.net This technique has been crucial in demonstrating that ezetimibe and its glucuronide are delivered back to the site of action via enterohepatic recirculation, which may explain the potency of the compound. researchgate.netresearchgate.net Further studies in mice have also used autoradiography to quantify the reduction in aortic uptake of radiolabeled markers of inflammation in response to ezetimibe treatment, demonstrating the utility of this technique in assessing pharmacodynamic effects in target tissues. researchgate.net
Emerging Research Areas and Future Directions
Beyond Cholesterol Lowering: Ezetimibe-Glucuronide in Other Pathologies
While the primary pharmacological activity of ezetimibe (B1671841) and its glucuronide metabolite is the inhibition of cholesterol absorption, investigations are underway to explore their effects in other pathological conditions, most notably cancer.
Research into the anticancer potential of ezetimibe has identified the parent compound, rather than its glucuronide metabolite, as the primary active agent in this context. nih.govnews-medical.net In silico studies suggest that ezetimibe binds to the p53 binding domain of Murine Double Minute 2 (Mdm2), a key negative regulator of the p53 tumor suppressor protein. nih.govresearchgate.net This interaction is theorized to inhibit the degradation of p53, thereby potentially suppressing cancer cell growth. The binding energy of ezetimibe to Mdm2 has been calculated to be more thermodynamically stable than that of nutlin3a, a known Mdm2 inhibitor currently in clinical trials. nih.gov
In vitro studies have demonstrated that ezetimibe inhibits the growth of several human cancer cell lines, including melanoma (A375) and lung cancer (A549), at concentrations that are not toxic to normal cell lines. nih.gov Further research points to a complex involving p53, Mdm2, and Retinoblastoma Binding Protein 6 (RBBP6) as a potential target. researchgate.net Interestingly, some research strategies aim to enhance ezetimibe's anticancer effect by combining it with curcumin; this combination, named Ezecurmin™, is designed to inhibit the glucuronidation of ezetimibe, thereby increasing the bioavailability of the parent compound for its anticancer activity. news-medical.net
Table 1: Potential Molecular Targets in Ezetimibe Anticancer Research
| Target | Proposed Role | Associated Form |
|---|---|---|
| Mdm2 | Negative regulator of p53; binding by ezetimibe may prevent p53 degradation. nih.govresearchgate.net | Ezetimibe (parent) |
| p53 | Tumor suppressor protein; activity is indirectly supported by Mdm2 inhibition. nih.gov | Ezetimibe (parent) |
| RBBP6 | Negative regulator of p53, functions in a complex with Mdm2. researchgate.net | Ezetimibe (parent) |
Further Elucidation of Transporter Roles and Regulation
The pharmacokinetics of ezetimibe-glucuronide, the predominant form of the drug in plasma, are heavily dependent on a network of uptake and efflux transporters that facilitate its enterohepatic circulation. researchgate.netfrontiersin.orgdrugbank.com This recycling process contributes to the compound's long half-life. researchgate.net
Hepatic uptake of ezetimibe-glucuronide from the bloodstream into liver cells is primarily mediated by solute carrier (SLC) transporters, specifically Organic Anion Transporting Polypeptides OATP1B1, OATP1B3, and OATP2B1. researchgate.netfrontiersin.org Studies have also indicated an interaction with Organic Anion Transporter 3 (OAT3). researchgate.net
Once inside the hepatocyte, ezetimibe-glucuronide can be secreted into the bile for excretion into the intestine, a process mediated by ATP-binding cassette (ABC) transporters such as ABCC2 (also known as MRP2). frontiersin.orgfrontiersin.org Alternatively, it can be effluxed back into the systemic circulation by transporters like MRP3. drugbank.comfrontiersin.org The transporter ABCG2 is also understood to play a role in the compound's complex disposition. drugbank.com Understanding the regulation and interplay of these transporters is critical for predicting drug-drug interactions and variability in patient response.
Table 2: Transporters Involved in Ezetimibe-Glucuronide Disposition
| Transporter | Gene | Location | Function |
|---|---|---|---|
| OATP1B1 | SLCO1B1 | Hepatocyte (Basolateral) | Uptake from blood into liver. researchgate.netfrontiersin.orgfrontiersin.org |
| OATP1B3 | SLCO1B3 | Hepatocyte (Basolateral) | Uptake from blood into liver. researchgate.netfrontiersin.org |
| OATP2B1 | SLCO2B1 | Hepatocyte (Basolateral) | Uptake from blood into liver. researchgate.net |
| OAT3 | SLC22A8 | Hepatocyte (Basolateral) | Uptake from blood into liver. researchgate.net |
| ABCC2 (MRP2) | ABCC2 | Hepatocyte (Canalicular) | Efflux from liver into bile. frontiersin.orgfrontiersin.org |
| ABCC3 (MRP3) | ABCC3 | Hepatocyte (Basolateral) | Efflux from liver into blood. drugbank.comfrontiersin.org |
| ABCG2 (BCRP) | ABCG2 | Multiple | Efflux transporter involved in disposition. drugbank.com |
Impact of Gut Microbiota on Ezetimibe-Glucuronide Deconjugation
The enterohepatic circulation of ezetimibe is critically influenced by the metabolic activity of the gut microbiota. researchgate.net After ezetimibe-glucuronide is transported from the liver into the intestine via the bile, it can be hydrolyzed back into its parent form, ezetimibe. frontiersin.orgresearchgate.net This deconjugation reaction is catalyzed by β-glucuronidase enzymes produced by a wide array of intestinal bacteria. researchgate.net
This bacterial-mediated hydrolysis is a crucial step, as it allows the now unconjugated ezetimibe to be reabsorbed from the intestine back into the bloodstream, thereby extending its therapeutic action. researchgate.netmdpi.com The presence of significant amounts of unconjugated ezetimibe in feces is attributed to this process. researchgate.net The composition of an individual's gut microbiome, which can vary significantly, determines the level of β-glucuronidase activity and can therefore be a source of inter-individual differences in the drug's pharmacokinetic profile. nih.gov Key bacterial phyla known to possess these enzymes include Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria. nih.gov
Precision Medicine Approaches Based on Genetic Polymorphisms
The field of pharmacogenomics offers a pathway to personalizing ezetimibe therapy by accounting for genetic variations that influence its metabolism and transport. researchgate.nettandfonline.com Polymorphisms in genes encoding the transporters responsible for ezetimibe-glucuronide's disposition can lead to significant differences in drug exposure and response among individuals. frontiersin.org
Key genes of interest include SLCO1B1 (encoding the OATP1B1 uptake transporter), ABCC2 (encoding the MRP2 efflux transporter), and UGT1A1 (encoding a primary enzyme responsible for the initial glucuronidation of ezetimibe). frontiersin.org For example, reduced function of the OATP1B1 transporter due to genetic variants can shift ezetimibe excretion from the biliary route to the renal route, altering its enterohepatic recycling. frontiersin.org
Furthermore, genetic variations in the drug's therapeutic target or related pathways can predict efficacy. Studies have shown that individuals with deleterious mutations in the ABCG5 or ABCG8 genes, which cause sitosterolemia, exhibit a significantly better cholesterol-lowering response to ezetimibe. researchgate.netnih.gov Similarly, genetic scores based on variants in the NPC1L1 gene, which encodes the direct target of ezetimibe, have been used to validate its therapeutic hypothesis. jacc.org These findings support the use of genetic information to tailor lipid-lowering therapy and move towards a precision medicine approach. nih.govahajournals.org
Table 3: Key Genes with Polymorphisms Influencing Ezetimibe/Ezetimibe-Glucuronide
| Gene | Encoded Protein | Role | Impact of Polymorphism |
|---|---|---|---|
| SLCO1B1 | OATP1B1 | Hepatic uptake transporter. frontiersin.org | Alters pharmacokinetics and enterohepatic circulation. frontiersin.org |
| ABCC2 | MRP2 | Biliary efflux transporter. frontiersin.org | Affects excretion into the intestine. |
| UGT1A1 | UGT1A1 | Glucuronidation enzyme. frontiersin.org | Influences the rate of formation of ezetimibe-glucuronide. |
| ABCG5/ABCG8 | Sterolin-1/2 | Sterol transporters. nih.gov | Mutations are associated with a hyper-response to ezetimibe. researchgate.netnih.gov |
| NPC1L1 | NPC1L1 | Direct drug target for cholesterol absorption. jacc.org | Variants are associated with baseline cholesterol levels and response. jacc.org |
Development of Novel Research Tools and Models
Advancements in understanding ezetimibe-glucuronide are being driven by the development of sophisticated research tools and models. These platforms allow for detailed investigation into its metabolism, transport, and mechanisms of action.
In Vitro and Ex Vivo Systems: The use of intestinal and liver microsomes from humans and various animal species (e.g., mice, rats, monkeys, dogs) is a standard method for studying the kinetics of ezetimibe glucuronidation and identifying species-specific differences in metabolism. mdpi.comnih.gov Furthermore, cultured cell lines, such as HEK293 cells engineered to overexpress specific transporters like OATP1B1, are instrumental in isolating and characterizing the function of individual transport proteins. researchgate.net
In Silico Modeling: Computational approaches are increasingly valuable. Molecular docking simulations have been used to model the binding of the parent drug ezetimibe to potential anticancer targets like Mdm2, providing insights into its mechanism at an atomic level. nih.gov Pharmacophore modeling helps in the design of new ezetimibe analogues with potentially improved activity. researchgate.net
Animal Models: Genetically modified animal models remain indispensable. For instance, NPC1L1-deficient mice have been crucial for confirming that this protein is the essential, ezetimibe-sensitive target for cholesterol absorption. jacc.orgnih.gov
Advanced Analytical Techniques: The development of robust bioanalytical methods is key to pharmacokinetic research. Recent progress includes the creation of one-step sample processing methods combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). mdpi.com These methods allow for the simultaneous and direct quantification of ezetimibe, ezetimibe-glucuronide, and other metabolites in human plasma, offering greater accuracy than older techniques that required enzymatic deconjugation prior to measurement. mdpi.compreprints.org
Table 4: Summary of Research Tools and Models for Ezetimibe-Glucuronide Studies
| Model/Tool | Application | Examples |
|---|---|---|
| In Vitro Systems | Metabolism kinetics, transporter function. | Human/animal liver & intestinal microsomes, transporter-overexpressing cell lines (HEK293). researchgate.netmdpi.com |
| In Silico Models | Target binding analysis, drug design. | Molecular docking, pharmacophore modeling. nih.govresearchgate.net |
| Animal Models | Target validation, pharmacokinetics. | NPC1L1-deficient mice. jacc.orgnih.gov |
| Analytical Chemistry | Quantification in biological matrices. | HPLC-MS/MS for simultaneous measurement of parent drug and metabolites. mdpi.com |
Table 5: Compound Names Mentioned in Article
| Compound Name |
|---|
| Ezetimibe |
| Ezetimibe-glucuronide |
| Cholesterol |
| Curcumin |
| Nutlin-3a |
| Atorvastatin |
| Simvastatin |
| Rosuvastatin |
| Bempedoic acid |
Q & A
Q. What are the primary metabolic pathways responsible for Ezetimibe-glucuronide formation in humans?
Ezetimibe undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A3, and UGT2B7, in the small intestine and liver. This phase II conjugation reaction produces the pharmacologically active metabolite Ezetimibe-glucuronide, which constitutes 80–90% of total drug-derived compounds in plasma. The process involves minimal oxidative metabolism (phase I), reducing interactions with cytochrome P450 enzymes . Methodological confirmation includes in vitro assays using human liver microsomes and recombinant UGT isoforms to identify enzyme-specific activity .
Q. What analytical methods are recommended for quantifying Ezetimibe-glucuronide in plasma?
A validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method enables simultaneous quantification of Ezetimibe, Ezetimibe-glucuronide, and other metabolites in human plasma. This method employs a one-step protein precipitation with acetonitrile, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL. Key parameters include a chromatographic run time of 8 minutes and mass transitions optimized for specificity .
Q. How does renal impairment affect Ezetimibe-glucuronide pharmacokinetics?
In patients with severe renal dysfunction (CrCl ≤30 mL/min), total Ezetimibe (parent drug + glucuronide) exhibits a 1.5-fold increase in AUC compared to healthy subjects. This is attributed to reduced renal clearance of Ezetimibe-glucuronide, which accounts for 9% of the administered dose in urine. Researchers should adjust dosing protocols in pharmacokinetic studies involving renally impaired cohorts and monitor plasma concentrations using LC-MS/MS .
Q. What is the impact of food intake on Ezetimibe-glucuronide absorption?
Co-administration with a high-fat meal reduces Ezetimibe-glucuronide’s Cmax by 42% and delays Tmax by 2 hours, though AUC remains unaffected. Experimental designs should standardize fasting conditions or account for food effects using crossover studies to minimize variability in absorption kinetics .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enterohepatic recycling of Ezetimibe-glucuronide?
Enterohepatic recycling is evidenced by multiple plasma concentration peaks. To study this, use bile duct-cannulated animal models to track biliary excretion and reabsorption. In humans, administer a radiolabeled ¹⁴C-Ezetimibe dose and analyze fecal/urinary radioactivity over 10 days. Plasma sampling at 0–48 hours post-dose reveals enterohepatic recirculation patterns, with ~78% of the dose excreted in feces as parent drug and 9% in urine as glucuronide .
Q. How do methodological differences explain discrepancies in reported protein-binding values for Ezetimibe-glucuronide?
Ezetimibe-glucuronide’s plasma protein binding is reported as >90% in some studies but 88–92% in others . These variations arise from assay techniques: equilibrium dialysis may underestimate binding due to prolonged incubation, whereas ultrafiltration can disrupt protein-ligand equilibrium. Researchers should standardize methods (e.g., using human plasma at physiological pH and temperature) and validate with radiolabeled tracers .
Q. What factors influence the glucuronidation efficiency of Ezetimibe in different in vitro models?
Species-specific UGT activity impacts glucuronidation rates. For example, dog liver microsomes show higher catalytic efficiency than bovine or human microsomes. In vitro studies should compare intrinsic clearance (Vmax/Km) across species and use recombinant human UGT isoforms (e.g., UGT2B7) to identify dominant metabolic pathways. Co-factor supplementation (e.g., UDP-glucuronic acid) is critical for maintaining enzymatic activity .
Q. How can genetic polymorphisms in UGT enzymes affect Ezetimibe-glucuronide formation?
UGT1A128 and UGT2B72 polymorphisms reduce glucuronidation capacity by 30–50%, leading to higher plasma levels of unconjugated Ezetimibe. Genotype-phenotype correlation studies require PCR-based genotyping of patient cohorts and pharmacokinetic profiling to assess metabolite ratios. Population pharmacokinetic models can quantify the impact of genetic variability on drug exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
